Methyl 3-amino-4-iodobenzoate
Overview
Description
Methyl 3-amino-4-iodobenzoate: is an organic compound with the molecular formula C8H8INO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 3-position and an iodine atom at the 4-position. This compound is a yellow powder that is slightly soluble in water and is sensitive to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-iodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl 3-aminobenzoate. The reaction typically uses iodine and an oxidizing agent such as sodium iodate or potassium iodate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.
Coupling Reactions: The aryl-iodide functionality can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or alkyne compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds.
Oxidation: Reagents like potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and organometallic derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Coupling Products: Biaryl compounds and alkyne derivatives
Scientific Research Applications
Chemistry: Methyl 3-amino-4-iodobenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of iodine-containing aromatic compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: It can be used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 3-amino-4-iodobenzoate depends on its specific application
Comparison with Similar Compounds
Methyl 4-amino-3-iodobenzoate: Similar structure but with different substitution pattern.
Methyl 3-amino-4-bromobenzoate: Similar structure with bromine instead of iodine.
Methyl 3-amino-4-chlorobenzoate: Similar structure with chlorine instead of iodine
Uniqueness: Methyl 3-amino-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine substituent can participate in halogen bonding, which is not possible with bromine or chlorine. This unique property makes it valuable in specific applications where halogen bonding is crucial .
Properties
IUPAC Name |
methyl 3-amino-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBNIVVLJEIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616435 | |
Record name | Methyl 3-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412947-54-7 | |
Record name | Methyl 3-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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